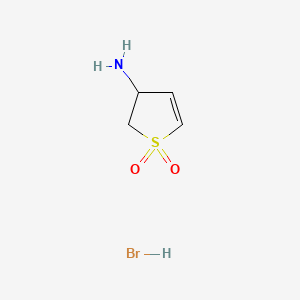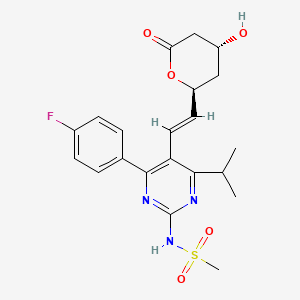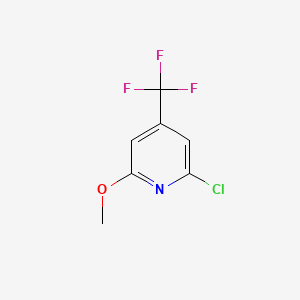
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine
Übersicht
Beschreibung
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a chemical compound with the CAS Number: 1160994-99-9 . It has a molecular weight of 211.57 and its IUPAC name is 2-chloro-6-methoxy-4-(trifluoromethyl)pyridine . The physical form of this compound is a colorless liquid .
Synthesis Analysis
The synthesis of trifluoromethylpyridine (TFMP) derivatives, which includes “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine”, has been extensively studied . The synthesis often involves a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Molecular Structure Analysis
The Inchi Code for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is 1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
“2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” is a colorless liquid . The molecular weight of this compound is 211.57 .Wissenschaftliche Forschungsanwendungen
Chemistry and Properties of Pyridine Derivatives
Pyridine derivatives, including structures similar to 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, are known for their variable chemistry and significant properties. Research has delved into various pyridine compounds, highlighting their preparation procedures, properties, and applications in creating complex compounds. These studies emphasize the importance of pyridine derivatives in spectroscopic properties, magnetic characteristics, and their biological and electrochemical activities. Investigations into these compounds have opened avenues for exploring unknown analogues and potential applications in different scientific fields (Boča, Jameson, & Linert, 2011).
Environmental Impact of Fluorinated Alternatives
The environmental impact of fluorinated compounds, akin to the trifluoromethyl group in 2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine, has been a subject of research, focusing on the need for alternatives to persistent organic pollutants. Studies have pointed out the dominant global presence of novel fluorinated pollutants, stressing the significant systemic toxicities they pose. This research underscores the urgency for additional studies to ascertain the long-term use of fluorinated alternatives and their environmental safety (Wang et al., 2019).
Corrosion Inhibition Applications
Research into quinoline derivatives, which share structural motifs with pyridine derivatives, has revealed their utility as anticorrosive materials. These derivatives demonstrate effectiveness against metallic corrosion, attributed to their high electron density and ability to form stable chelating complexes. This body of work provides valuable insights into using pyridine and its derivatives for corrosion protection, presenting an array of potential industrial applications (Verma, Quraishi, & Ebenso, 2020).
Medicinal and Chemosensing Applications
Pyridine derivatives are pivotal in medicinal chemistry and chemosensing, offering a wide range of biological activities and applications in detecting various ions and species. Their potential in creating highly selective and effective chemosensors for environmental, agricultural, and biological samples highlights the versatility and importance of these compounds in scientific research and application (Abu-Taweel et al., 2022).
Agrochemical Discoveries
The role of pyridine-based compounds in agrochemicals, including pesticides and fungicides, illustrates the compound's significance in enhancing agricultural productivity and pest management. Intermediate Derivatization Methods have been essential in discovering novel agrochemicals, emphasizing pyridine's utility in developing new pesticides that meet market demands efficiently (Guan et al., 2016).
Safety And Hazards
The safety information for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” includes several hazard statements: H302+H312+H332; H315;H319;H335 . These statements indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Zukünftige Richtungen
The future directions for “2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine” and other TFMP derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .
Eigenschaften
IUPAC Name |
2-chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c1-13-6-3-4(7(9,10)11)2-5(8)12-6/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWEFQJNETFIPKG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=CC(=C1)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methoxy-4-(trifluoromethyl)pyridine | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1H-2,5-Methanocyclopenta[c]pyrrole-5(3H)-carbonitrile,tetrahydro-(9CI)](/img/no-structure.png)
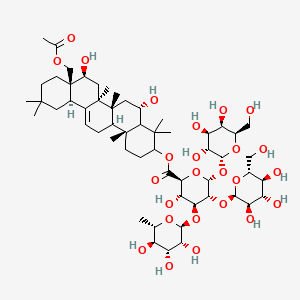
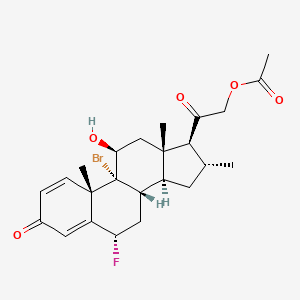
![1,7-Dimethyl-1H-imidazo[4,5-g]quinoxalin-2-amine](/img/structure/B585754.png)
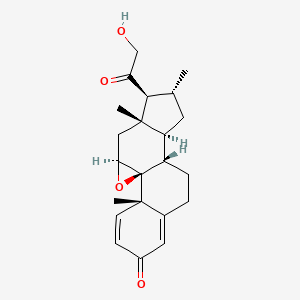
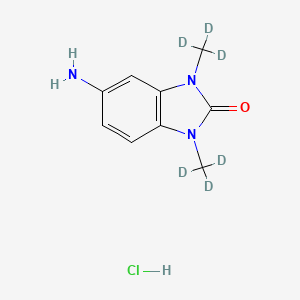
![3A,4-dihydro-1H-imidazo[4,5-b]pyridin-5(7aH)-one](/img/structure/B585766.png)
